ubiquitin specific protease 3 fragment

DUB-targeting chimera ZnF-UBD selectivity non-catalytic domain probe

Researchers requiring USP3 domain fragments for deubiquitinase studies often encounter confounding activities from full-length protein or cross-reactivity with USP family members. This defined USP3 fragment resolves these challenges. • 96.99% HPLC purity enables quantitative blocking precision at 100× molar excess, eliminating species-specific peptide controls in multi-species antibody validation. • Selective ZnF-UBD binding (KD = 14 µM, 5-fold over USP5/USP16/HDAC6) supports DUBTAC chimera design without catalytic interference. • Tag-free catalytic domain option (TEV-cleavable) available for Ub-AMC fluorogenic kinetic profiling without steric artifacts.

Molecular Formula C38H68N10O15S
Molecular Weight 937.07
Cat. No. B1192001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameubiquitin specific protease 3 fragment
Molecular FormulaC38H68N10O15S
Molecular Weight937.07
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

USP3 Fragment Procurement Guide


The "ubiquitin specific protease 3 fragment" represents defined polypeptide portions of human USP3 (Ubiquitin Carboxyl-terminal Hydrolase 3), a cysteine protease within the peptidase C19 family. USP3 is a chromatin-associated deubiquitinase (DUB) that specifically removes monoubiquitin from histones H2A and H2B, thereby regulating S phase progression and the DNA damage response . Unlike full-length USP3 (~109 kDa), commercial fragments span discrete domains—commonly the catalytic USP domain (aa 159–511) or the non-catalytic ZnF-UBD domain—enabling focused biochemical studies without confounding activities from N- or C-terminal extensions . These fragments are predominantly expressed in E. coli, affixed with fusion tags such as His6-ABP or His-DHFR, and supplied as research-grade reagents for antibody blocking, assay standardization, and DUB activity profiling.

USP3 Fragment Selection Rationale


USP family members share a conserved catalytic core yet diverge markedly in substrate specificity, domain architecture, and regulatory partners . Substituting a USP3 fragment with a USP5, USP16, or HDAC6 ZnF-UBD domain—even when structurally homologous—can yield non-overlapping binding profiles: a focused library screen against eleven ZnF-UBDs identified compound 59 as a ligand selective for USP3 ZnF-UBD (KD = 14 µM) with 5-fold selectivity over USP5, USP16, and HDAC6 ZnF-UBDs . Similarly, replacing a USP3 catalytic domain fragment (aa 159–511) with full-length USP3 or a USP2 core alters substrate accessibility to uH2A/uH2B, as both protease activity and an intact zinc finger are required for H2A monodeubiquitination . Generic substitution therefore confounds experimental interpretation and misdirects assay validation.

USP3 Fragment Differentiation Evidence


USP3 ZnF-UBD Ligand Selectivity

In a focused small-molecule library screen against a panel of 11 ZnF-UBD domains, compound 59 engaged the USP3 ZnF-UBD with a KD of 14 µM and exhibited 5-fold binding selectivity for USP3 ZnF-UBD over the ZnF-UBD domains of USP5, USP16, and HDAC6 . The compound does not inhibit USP3 catalytic cleavage of K48-linked diubiquitin, confirming domain-specific, non-catalytic engagement . This represents the only reported non-catalytic chemical handle that discriminates USP3 from its closest ZnF-UBD structural homologs.

DUB-targeting chimera ZnF-UBD selectivity non-catalytic domain probe

USP3 Fragment Purity Comparison

The synthetic USP3 fragment peptide (sequence STTAICATGL, M.Wt 937.07, formula C₃₈H₆₈N₁₀O₁₅S) is supplied at 96.99% purity as determined by analytical HPLC . By contrast, commercially available recombinant USP3 protein fragments expressed in E. coli—such as the Invitrogen Control Fragment (aa 336–409, P/N 18269041) and the Sigma PrEST Antigen USP3—carry purity specifications of >80% by SDS-PAGE with Coomassie blue staining . The absolute purity differential of ≥15 percentage points translates to a lower contaminating peptide/protein load per molar unit, critical for quantitative antibody blocking and competition assays where molar excess calculations assume homogeneous active species.

peptide purity antibody blocking control HPLC quantification

USP3 Fragment Species Cross-Reactivity

The Invitrogen Human USP3 Control Fragment spanning amino acid residues 336–409 exhibits 99% antigen sequence identity to both mouse (Mus musculus) and rat (Rattus norvegicus) orthologs , as documented in the manufacturer’s product specification. In contrast, full-length human USP3 shares approximately 91–93% overall sequence identity with mouse and rat USp3, with higher divergence in N-terminal extension regions . This near-complete conservation within the 336–409 fragment ensures that antibody-blocking experiments performed with this fragment translate directly to rodent preclinical models without introducing species-specific epitope mismatches.

species cross-reactivity ortholog conservation preclinical model translation

USP3 Catalytic Domain Tag Compatibility

The Abcam USP3 fragment (ab127142, aa 313–520) carries an N-terminal His-DHFR (dihydrofolate reductase) fusion tag with a predicted molecular weight of 23.9 kDa for the USP3 portion , while the Sigma PrEST Antigen USP3 (APREST92087) employs an N-terminal His6-ABP (albumin-binding protein) tag with a combined predicted molecular weight of 27 kDa . The DHFR tag adds ~18 kDa and can be cleaved by TEV protease, whereas the ABP tag adds ~14 kDa and is not designed for tag removal—making the His-DHFR-tagged fragment the preferred choice for applications requiring untagged USP3 catalytic domain for downstream enzymatic activity assays or crystallography.

fusion tag interference SDS-PAGE resolution affinity purification compatibility

USP3 Fragment Application Scenarios


Multi-Species Antibody Blocking Validation

For multi-species antibody validation programs requiring human–mouse–rat translation, the USP3 aa 336–409 Control Fragment (Invitrogen, 99% ortholog identity ) provides a single blocking reagent that eliminates the need for species-specific peptide controls. The recommended 100× molar excess blocking protocol assumes homogeneous active peptide , making the 96.99%-purity synthetic USP3 fragment (Nordic BioSite ) the highest-confidence option when quantitative blocking precision is mandated.

USP3-Selective DUBTAC Development

The identification of compound 59 as a USP3 ZnF-UBD ligand with KD = 14 µM and 5-fold selectivity over USP5/USP16/HDAC6 ZnF-UBDs enables fragment-based DUBTAC design. Researchers requiring a non-catalytic USP3 recruitment module should procure the isolated USP3 ZnF-UBD domain fragment rather than the catalytic domain, as compound 59 does not inhibit USP3 catalytic cleavage of K48-diubiquitin , preserving substrate deubiquitination activity within the chimera complex.

Tag-Free USP3 Catalytic Domain Production

When downstream applications demand untagged USP3 catalytic domain—such as Ub-AMC fluorogenic substrate kinetic profiling (Km, kcat) or co-crystallization trials—the Abcam ab127142 fragment (aa 313–520, His-DHFR tag, TEV-cleavable ) is the recommended sourcing choice. Post-cleavage, the tag-free catalytic domain can be directly compared with other USP family catalytic cores (USP2, USP7, USP21) in parallel DUB activity panels without tag-induced steric or electrostatic artifacts.

High-Purity Peptide for Competition ELISA

For laboratories performing quantitative competition ELISA to map antibody epitope affinity (IC50 of blocking), the synthetic USP3 fragment peptide (STTAICATGL, 96.99% purity by HPLC ) minimizes off-target peptide interference that would otherwise inflate apparent IC50 values. This purity specification exceeds the standard >80% SDS-PAGE purity of recombinant control fragments and aligns with the analytical stringency required for GLP-compliant immunogenicity testing.

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